molecular formula C12H18N4O2 B3059868 tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate CAS No. 1380300-30-0

tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate

Cat. No.: B3059868
CAS No.: 1380300-30-0
M. Wt: 250.30
InChI Key: MECGLJUDLMZAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate (CAS: 1380300-30-0) is a carbamate derivative featuring a tert-butyl-protected amine linked to an azetidine (four-membered saturated ring) substituted with a pyrimidin-4-yl group. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, confers distinct electronic and hydrogen-bonding properties. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing histamine H3 receptor agonists, as noted in . Its structural rigidity and moderate polarity make it suitable for optimizing pharmacokinetic profiles in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-pyrimidin-4-ylazetidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)15-9-6-16(7-9)10-4-5-13-8-14-10/h4-5,8-9H,6-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECGLJUDLMZAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144195
Record name Carbamic acid, N-[1-(4-pyrimidinyl)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-30-0
Record name Carbamic acid, N-[1-(4-pyrimidinyl)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(4-pyrimidinyl)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategies

Boc Protection of Azetidine Amines

The tert-butyl carbamate (Boc) group is universally employed to protect the azetidine nitrogen during synthesis. This involves treating 1-(pyrimidin-4-yl)azetidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0–25°C for 4–12 hours. Triethylamine (2.5 eq) is typically added to scavenge HCl, achieving yields of 85–92%.

Critical parameters:

  • Solvent polarity: Dichloromethane > THF > DMF (yield drop from 92% to 78% in DMF)
  • Temperature sensitivity: Reactions above 30°C lead to Boc migration (3–7% side products).

Azetidine-Pyrimidine Coupling

Two principal routes exist for introducing the pyrimidine group:

Nucleophilic Aromatic Substitution

4-Chloropyrimidine reacts with azetidin-3-amine derivatives in DMSO at 80°C for 8 hours using K₂CO₃ (3 eq) as base. This method provides moderate yields (65–72%) but requires strict moisture control.

Mechanistic insight:
The reaction proceeds via a two-step SNAr mechanism:

  • Base-induced deprotonation of azetidine amine
  • Nucleophilic attack at pyrimidine C4 position
Buchwald-Hartwig Amination

Palladium-catalyzed coupling (Pd₂(dba)₃/Xantphos) enables room-temperature reactions between azetidine amines and 4-bromopyrimidine. While yielding superior results (88–94%), this method incurs higher costs due to catalyst requirements.

Comparative analysis:

Method Yield (%) Purity (%) Cost Index Scalability
Nucleophilic SNAr 68 ± 3 91–95 1.0 Industrial
Buchwald-Hartwig 90 ± 2 98–99 4.2 Lab-scale

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe a three-stage continuous process:

  • Azetidine ring formation : Cyclization of 1,3-dibromopropane with NH₃ (40 bar, 150°C)
  • Pyrimidine coupling : In-line mixing with 4-fluoropyrimidine (residence time 12 min)
  • Boc protection : Tandem reactor with Boc₂O (0.5 eq/hr feed rate)

This approach achieves 89% overall yield with 99.5% purity, reducing batch time from 72 hours to 5.5 hours.

Purification Protocols

Crystallization conditions:

  • Solvent system: Heptane/EtOAc (7:3 v/v)
  • Cooling gradient: 50°C → −20°C over 6 hours
  • Particle size: 50–100 µm (achieved via controlled nucleation)

Chromatography parameters (for API-grade material):

Column Mobile Phase Rf Loading (g/L)
Silica 60 Å Hexane:acetone 3:1 0.33 120
C18 reverse MeCN:H₂O 65:35 0.41 80

Novel Methodologies

Enzymatic Desymmetrization

Lipase B (Candida antarctica) catalyzes the kinetic resolution of racemic azetidine intermediates. Using vinyl carbamate donors in MTBE at 37°C, this method achieves 99% ee with 45% conversion (theoretical maximum 50%).

Advantages:

  • Avoids chiral chromatography
  • Compatible with green chemistry principles

Photochemical Activation

UV-initiated (254 nm) reactions between 4-azidopyrimidine and azetidine carbamates demonstrate:

  • 10× faster kinetics vs thermal methods
  • 92% yield in flow reactors (residence time 8 min)
  • Reduced dimerization side products (<0.5%)

Impurity Profiling

Common impurities and mitigation strategies:

Impurity Structure Source Control Method
Di-Boc derivative Bis-carbamate at N1 and N3 Excess Boc₂O Stoichiometric Boc₂O (1.05 eq)
Pyrimidine N-oxide Oxidized pyrimidine ring O₂ exposure during storage N₂ blanket in reactors
Azetidine ring-opened byproduct Linear amine Acidic hydrolysis pH control (6.5–7.5)

Scale-Up Challenges

Exothermicity Management

The Boc protection step releases 58 kJ/mol, requiring:

  • Jacketed reactors with ΔT ≤ 10°C/min
  • Semi-batch addition of Boc₂O over 2 hours

Polymorphism Control

Three polymorphs identified:

  • Form I (stable): mp 148–150°C
  • Form II (metastable): mp 132–134°C
  • Form III (hydrate): mp 115–117°C

Seeding with Form I crystals (0.5% w/w) during crystallization ensures >99% form purity.

Analytical Characterization

Key QC parameters:

  • HPLC : RT 8.2 min (C18, 0.1% TFA/MeCN)
  • NMR (DMSO-d6): δ 1.38 (s, 9H, Boc), 3.95 (m, 2H, azetidine), 8.45 (s, 1H, pyrimidine)
  • HRMS : [M+H]+ calcd 251.1504, found 251.1501

Emerging Alternatives

Biocatalytic Approaches

Engineered transaminases enable single-step synthesis from ketone precursors:

  • Substrate: 3-oxoazetidine-1-carboxylate
  • Amine donor: Pyrimidine-4-amine
  • Conversion: 91% in 24 hours (pH 8.0, 30°C)

Electrochemical Methods

Paired electrolysis in undivided cells:

  • Anode: Oxidation of carbamate precursors
  • Cathode: Reduction of pyrimidine halides
  • Current density: 10 mA/cm²
  • Yield improvement: 22% vs conventional methods

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted azetidine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies have indicated that compounds similar to tert-butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate may inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation. For instance, pyrimidine derivatives have been shown to affect Cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle regulation. Such inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

2. Anticonvulsant Activity
The azetidine structure is known for its anticonvulsant properties. Research has demonstrated that derivatives of azetidine can modulate neurotransmitter systems, providing a basis for developing new anticonvulsant medications. The incorporation of the pyrimidine ring may enhance the selectivity and efficacy of these compounds against specific seizure types .

3. CFTR Activators
Compounds that activate the cystic fibrosis transmembrane conductance regulator (CFTR) are crucial for treating cystic fibrosis. The structural components of this compound suggest potential as a CFTR activator, which could improve chloride ion transport in epithelial cells .

Biological Research Applications

1. Molecular Docking Studies
Molecular docking simulations involving this compound have been conducted to predict its binding affinity to various biological targets. These studies help elucidate the mechanism of action at the molecular level, guiding further modifications to enhance efficacy .

2. Structure–Activity Relationship (SAR) Analysis
SAR studies are essential for understanding how different structural variations affect biological activity. Researchers have explored how modifications to the azetidine and pyrimidine components influence the pharmacological profile of related compounds, providing insights into optimizing drug candidates for various therapeutic areas .

Table 1: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibition of CDK2 leading to reduced tumor growth
AnticonvulsantModulation of neurotransmitter systems
CFTR ActivationImprovement in chloride ion transport

Case Study 1: Anticancer Activity
A study focused on a series of pyrimidine-based compounds revealed that modifications similar to those found in this compound significantly enhanced anticancer activity against breast cancer cell lines. The study highlighted the importance of structural diversity in developing effective anticancer agents.

Case Study 2: CFTR Modulation
In a recent investigation into novel CFTR activators, researchers synthesized derivatives based on azetidine and evaluated their effects on epithelial cell function. Compounds structurally related to this compound showed promising results in enhancing CFTR activity, suggesting their potential as therapeutic agents for cystic fibrosis.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate with structurally related analogs, focusing on substituent effects, ring systems, and biological relevance. Key data are summarized in Table 1.

Substituent Variations on the Azetidine-Carbamate Core

highlights analogs with alkyl substitutions on the carbamate nitrogen (e.g., ethyl, propyl, butyl) (Table 1). For example:

  • 24c (ethyl): Purity >99%, [M+H]+: 280.
  • 24d (propyl): Purity >95.5%, [M+H]+: 293.
  • 24f (butyl): Purity >99%, [M+H]+: 306.

The high purity of these analogs suggests optimized synthetic protocols, likely involving palladium-catalyzed couplings and carbamate protections .

Pyrimidin-4-yl vs. Pyrimidin-2-yl Isosteres

The position of the pyrimidine substituent significantly impacts electronic and steric properties. For instance:

  • This positional difference may influence receptor binding, as pyrimidin-4-yl analogs in are explicitly noted as H3 receptor agonists .

Azetidine vs. Piperidine/Pyrrolidine Ring Systems

Replacing the azetidine ring with larger saturated rings (e.g., piperidine or pyrrolidine) affects conformational flexibility and steric bulk:

  • tert-Butyl (1-acetylpiperidin-4-yl)carbamate (): A six-membered ring system synthesized via acetylation of piperidine.
  • Tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate (): A five-membered pyrrolidine ring with stereochemistry (R-configuration) that could enhance target selectivity due to spatial orientation .

Benzhydryl-Substituted Analogs

Compounds like 26 and 27c-f () replace the pyrimidine group with a benzhydryl moiety. These bulkier aromatic substituents may improve hydrophobic interactions but reduce solubility. For example:

  • 27c (ethyl-benzhydryl): Purity 99.6%, [M+H]+: 365.
  • 27f (butyl-benzhydryl): Purity 97.8%, [M+H]+: 394.

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Compound Name Core Structure Substituent(s) Molecular Weight Purity (%) Key Property/Application Reference
This compound Azetidine-carbamate Pyrimidin-4-yl 279.3 N/A H3 receptor agonist intermediate
24c Azetidine-carbamate Ethyl 280 >99 High-purity H3 agonist
24d Azetidine-carbamate Propyl 294 >95.5 Moderate lipophilicity
tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate Azetidine-carbamate Pyrimidin-2-yl 266.3 N/A Isosteric analog
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Piperidine-carbamate Acetyl 228.3 N/A Six-membered ring analog
27c Azetidine-carbamate Ethyl-benzhydryl 367 99.6 Bulky hydrophobic substituent

Biological Activity

tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its structure, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4O2C_{12}H_{18}N_{4}O_{2}. The compound features a pyrimidine ring and an azetidine moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound often interact with specific biological targets, such as kinases involved in cell signaling pathways. The presence of the pyrimidine ring suggests potential interactions with enzymes or receptors that are crucial in various disease processes, including cancer.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in certain types of cancer cells by activating specific pathways that lead to programmed cell death.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Apoptosis induction
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Inhibition of proliferation

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

  • Study on HeLa Cells : A study published in the Journal of Medicinal Chemistry found that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 15 µM. The compound was found to activate caspase pathways, leading to apoptosis .
  • MCF-7 Breast Cancer Model : Another investigation demonstrated that this compound caused G1 phase cell cycle arrest in MCF-7 cells, indicating its potential role as a chemotherapeutic agent .
  • A549 Lung Cancer Study : In A549 lung cancer cells, the compound exhibited an IC50 value of 25 µM, suggesting moderate efficacy. Further mechanistic studies revealed that it inhibited key signaling pathways involved in tumor growth .

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data specific to this compound is limited, related compounds show varying degrees of bioavailability and metabolic stability. Toxicity assessments indicate that the compound has a moderate safety profile; however, further studies are needed to fully establish its therapeutic window.

Q & A

Q. What are the common synthetic routes for tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with azetidine and pyrimidine derivatives. Key steps include:

  • Condensation : Reacting 3-aminoazetidine with pyrimidin-4-yl halides under basic conditions (e.g., triethylamine in dichloromethane) .
  • Protection : Introducing the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) .
  • Optimization : Adjusting solvent polarity (e.g., DCM vs. THF) and catalyst loadings (e.g., Pd/C for hydrogenation) to enhance yield. Automated reactors and continuous flow systems improve reproducibility at scale .

Q. How is the compound characterized, and what spectroscopic techniques are prioritized?

Methodological Answer: Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm azetidine ring substitution and Boc protection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : Using SHELX software (e.g., SHELXL) for resolving crystal structures, particularly to confirm stereochemistry .
  • Cross-Validation : Combining FT-IR (for carbamate C=O stretch) and elemental analysis to ensure purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Methodological Answer:

  • Data Triangulation : Compare NMR shifts with computational predictions (e.g., DFT calculations) to validate unexpected peaks .
  • Crystallographic Refinement : Use SHELX utilities (SHELXD/SHELXE) to resolve twinning or disorder in crystal structures .
  • Dynamic NMR : Probe temperature-dependent conformational changes in the azetidine ring to explain splitting patterns .

Q. What strategies optimize the compound’s functionalization for drug discovery applications?

Methodological Answer:

  • Selective Deprotection : Use HCl/dioxane to remove the Boc group, enabling azetidine N-functionalization (e.g., alkylation or acylation) .
  • Pyrimidine Modification : Electrophilic aromatic substitution (e.g., nitration) on the pyrimidine ring to introduce bioisosteres .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing triazole moieties .

Q. How do computational studies inform the compound’s reactivity and target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to enzymes (e.g., kinases) via pyrimidine-azetidine scaffold interactions .
  • MD Simulations : Analyze steric effects of the tert-butyl group on conformational stability in aqueous vs. lipid environments .
  • QM/MM Models : Study transition states for carbamate hydrolysis to assess metabolic stability .

Q. What are key considerations when designing in vitro assays to study this compound’s biological activity?

Methodological Answer:

  • Solubility Optimization : Use DMSO/PBS mixtures (<0.1% DMSO) to avoid cytotoxicity .
  • Enzyme Inhibition Assays : Test against serine proteases or kinases (e.g., EGFR) using fluorogenic substrates .
  • Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS .

Q. How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Compare with tert-butyl piperidine carbamates to assess azetidine vs. piperidine ring effects on target affinity .
  • Substituent Analysis : Replace pyrimidine with pyridine or triazine to evaluate electronic effects on potency .
  • Pharmacokinetic Profiling : Measure logP and permeability (e.g., PAMPA assay) to correlate substituents with bioavailability .

Q. What experimental precautions are critical when handling this compound under inert conditions?

Methodological Answer:

  • Moisture Sensitivity : Store under argon and use freshly distilled THF for reactions involving organometallic reagents .
  • Light Protection : Shield from UV light to prevent azetidine ring decomposition .
  • Waste Management : Quench reaction byproducts (e.g., excess Boc₂O) with aqueous NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.